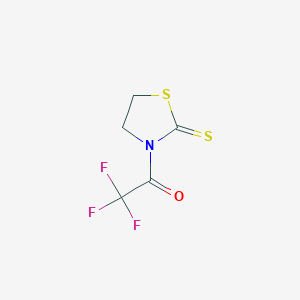
2-Thiazolidinethione, 3-(trifluoroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidinethione, 3-(trifluoroacetyl)- is a heterocyclic compound with the molecular formula C5H4F3NOS2 It is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a trifluoroacetyl group attached to the third position of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(trifluoroacetyl)- typically involves the reaction of thiazolidinethione with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: Thiazolidinethione and trifluoroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a low level to control the reaction rate.
Procedure: Thiazolidinethione is dissolved in the solvent, and trifluoroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-Thiazolidinethione, 3-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-Thiazolidinethione, 3-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring, removing the sulfur atom.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetyl group. The reactions are usually conducted in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinethione derivatives, depending on the nucleophile used.
科学的研究の応用
2-Thiazolidinethione, 3-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Thiazolidinethione, 3-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its ability to penetrate cell membranes and interact with intracellular proteins. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Thiazolidinethione: Lacks the trifluoroacetyl group, making it less reactive and less lipophilic.
Thiazolidine-2-thione: Similar structure but without the trifluoroacetyl group.
Thiazolidinedione: Contains a carbonyl group instead of a thione group, leading to different chemical properties and biological activities.
Uniqueness
2-Thiazolidinethione, 3-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
312706-52-8 |
|---|---|
分子式 |
C5H4F3NOS2 |
分子量 |
215.2 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H4F3NOS2/c6-5(7,8)3(10)9-1-2-12-4(9)11/h1-2H2 |
InChIキー |
CNDNZHJCQBEPMG-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=S)N1C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


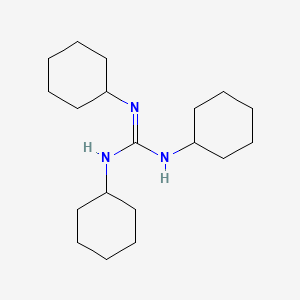
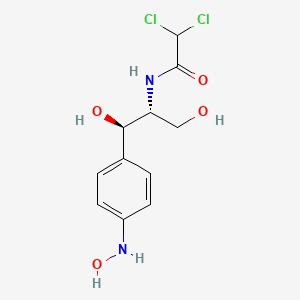

![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
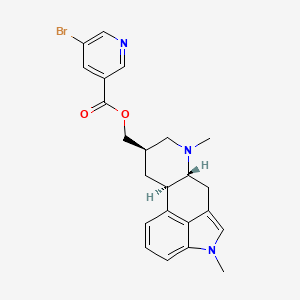

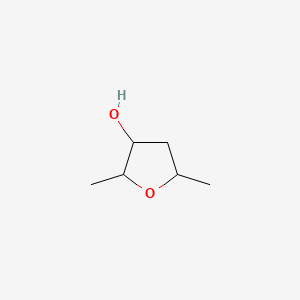
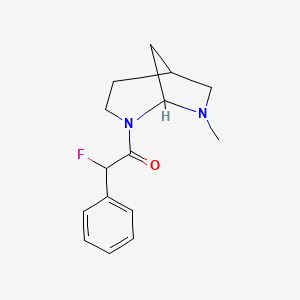
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
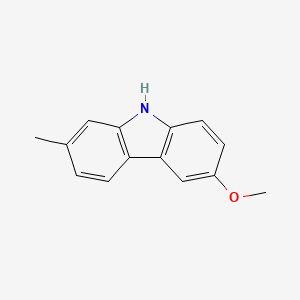

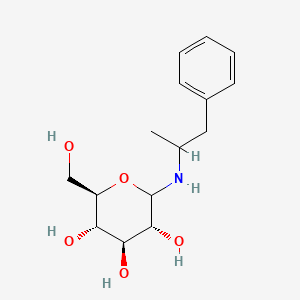
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
